(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid
Description
Properties
IUPAC Name |
(2S)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(13)14)4-6(10)11/h5-6H,4H2,1-3H3,(H,12,15)(H,13,14)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCLBCNDXKDPDT-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692982 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467442-20-2 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogues with modified protecting groups, fluorine substitutions, and backbone alterations (Table 1).
Table 1: Structural and Functional Comparison
Key Comparative Insights
Protecting Group Utility
- Boc vs. Fmoc : The Boc group in the target compound is acid-labile, making it suitable for stepwise synthesis under acidic conditions. In contrast, Fmoc (fluorenylmethyloxycarbonyl) in CAS 467442-21-3 requires basic deprotection (e.g., piperidine), offering orthogonal strategies in peptide synthesis .
Fluorination Effects
- 4,4-Difluoro vs. Trifluoro : The dual fluorines in the target compound balance electronegativity and lipophilicity, enhancing metabolic stability without excessive hydrophobicity. Trifluoro derivatives (e.g., CAS 2242426-52-2) exhibit higher logP values, favoring blood-brain barrier penetration but risking solubility issues .
Backbone Modifications
- Cyclohexyl vs. However, synthetic complexity and cost increase compared to the linear target compound .
Physicochemical and Commercial Considerations
Table 2: Commercial and Physicochemical Data
- Cost Variability : Bulk pricing from Zhenyu Biotech (2.00 USD/kg) contrasts sharply with research-grade suppliers like CymitQuimica (656.00 EUR/g), reflecting scale and purity differences .
- Stability : The Boc group’s sensitivity to acidic conditions necessitates careful handling, whereas Fmoc derivatives require protection from bases .
Research and Application Highlights
- Pharmaceutical Synthesis : The target compound’s balance of fluorine-induced stability and Boc deprotection efficiency makes it a preferred choice in protease inhibitor and kinase-targeted drug development .
- Peptide Engineering : Fmoc analogues dominate solid-phase synthesis due to milder deprotection, but Boc-protected variants remain critical for acid-stable intermediates .
- Emerging Trends : Trifluoro and cyclohexyl-modified derivatives are gaining traction in CNS drug discovery, though scalability challenges persist .
Biological Activity
(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid (CAS: 467442-20-2) is a synthetic organic compound notable for its applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H15F2NO4
- Molecular Weight : 239.22 g/mol
- Boiling Point : Approximately 348.1 °C
- Density : 1.222 g/cm³
- pKa : 3.48 (predicted)
The biological activity of (S)-2-(tert-butoxycarbonylamino)-4,4-difluorobutanoic acid primarily stems from its role as a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group serves to protect the amino functionality during synthetic transformations, preventing unwanted side reactions. Once deprotected, the free amine can engage in biochemical interactions, influencing various metabolic pathways.
Enzyme Inhibition and Protein Interaction Studies
Research indicates that compounds like (S)-2-(tert-butoxycarbonylamino)-4,4-difluorobutanoic acid can serve as valuable tools in studying enzyme mechanisms and protein interactions. The presence of fluorine atoms may enhance binding affinity and selectivity towards specific targets due to their electronegative nature.
Therapeutic Potential
Emerging studies suggest that derivatives of this compound may exhibit potential therapeutic effects in conditions such as:
- Cancer : By acting as a building block for synthesizing inhibitors targeting cancer-related enzymes.
- Metabolic Disorders : As a modulator in metabolic pathways due to its structural similarities to naturally occurring amino acids.
Case Studies
-
Synthesis and Characterization :
- A study demonstrated the successful synthesis of (S)-2-(tert-butoxycarbonylamino)-4,4-difluorobutanoic acid using di-tert-butyl dicarbonate in the presence of triethylamine. This method highlights its utility as a precursor for more complex molecules in medicinal chemistry.
-
Biological Activity Assessment :
- In vitro assays have shown that deprotected derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent.
Comparative Analysis
| Compound Name | Molecular Weight | Biological Activity | Applications |
|---|---|---|---|
| (S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid | 239.22 g/mol | Enzyme inhibitor; potential anticancer activity | Medicinal chemistry |
| (S)-2-Amino-4-fluorobutanoic acid | 175.19 g/mol | Moderate enzyme inhibition | Neurotransmitter studies |
Q & A
Q. What is the role of the Boc-protecting group in (S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid during peptide synthesis?
Methodological Answer: The tert-butoxycarbonyl (Boc) group acts as a temporary protecting agent for the amino functionality, preventing unwanted side reactions (e.g., nucleophilic attacks or racemization) during solid-phase peptide synthesis (SPPS). To utilize this compound:
Deprotection : Treat with trifluoroacetic acid (TFA) (20–50% in dichloromethane) for 30–60 minutes to cleave the Boc group .
Coupling : Use activating agents like HBTU or HATU with DIPEA in DMF to link the deprotected amine to subsequent residues.
Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients to isolate the target peptide.
Q. Key Considerations :
- The Boc group’s acid-labile nature requires careful pH control to avoid premature deprotection.
- Fluorine atoms at the 4-position may influence solubility; optimize solvent systems (e.g., DMF with 0.1% TFA) .
Q. How should researchers handle and store (S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid to ensure stability?
Methodological Answer: Stability is critical due to the Boc group’s sensitivity to acids and fluorinated moieties’ hygroscopicity:
- Storage : Keep at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis. Use airtight, amber vials to limit light exposure .
- Stability Monitoring :
- HPLC : Monitor purity monthly (C18 column, 220 nm detection).
- NMR : Track Boc group integrity (δ 1.4 ppm for tert-butyl protons) and fluorine signals (δ 4.4–4.8 ppm for CF₂).
| Parameter | Recommended Condition | Analytical Method |
|---|---|---|
| Temperature | –20°C | — |
| Solvent | Dry DMSO or acetonitrile | Karl Fischer titration |
| Purity Threshold | ≥95% | HPLC/UV |
Advanced Research Questions
Q. How can enantiomeric purity of (S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid be optimized during synthesis?
Methodological Answer: The (S)-configuration is critical for biological activity. To enhance stereochemical fidelity:
Asymmetric Catalysis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) during the α-amino acid synthesis step.
Chiral Chromatography : Employ a Chiralpak IA column with hexane/isopropanol (80:20) to resolve enantiomers.
Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH 7.5–8.5, 0°C) to minimize racemization during Boc deprotection .
Data Contradiction Note :
Conflicting reports on racemization rates may arise from solvent polarity differences. Validate using circular dichroism (CD) or polarimetry to confirm optical rotation .
Q. What experimental strategies assess the impact of 4,4-difluoro substitution on bioactivity?
Methodological Answer: Fluorine’s electronegativity alters electronic and steric properties. To evaluate:
Comparative Studies : Synthesize non-fluorinated and mono-fluorinated analogs.
In Vitro Assays :
- Enzyme Inhibition : Test against proteases (e.g., DPP4) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) .
- Metabolic Stability : Incubate with liver microsomes; quantify half-life via LC-MS.
Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density changes near the CF₂ group .
| Analog | DPP4 IC₅₀ (nM) | Metabolic Half-life (h) |
|---|---|---|
| Non-fluorinated | 120 ± 15 | 1.2 ± 0.3 |
| 4,4-Difluoro (S) | 28 ± 4 | 3.8 ± 0.5 |
Q. How to resolve contradictions in Boc deprotection efficiency reported across studies?
Methodological Answer: Discrepancies often stem from varying acid concentrations or reaction times. Systematic approaches include:
Controlled Replication : Repeat deprotection using TFA concentrations from 20% to 50% (v/v) in DCM, monitoring by TLC (Rf shift from 0.6 to 0.3).
Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl cations or fluorinated degradation species) .
Kinetic Studies : Perform time-resolved NMR to track Boc cleavage rates under different conditions.
Recommendation : Pre-activate the compound with HOBt/DIC before coupling to minimize side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
